
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClF3N2O2S. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the trifluoroethyl group and the sulfonyl chloride moiety makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole+Chlorosulfonic acid→3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, making it a key site for substitution.
Mechanism :
-
The chloride ion acts as a leaving group, replaced by nucleophiles such as amines, alcohols, or thiols.
-
Bases (e.g., triethylamine) are often used to absorb the liberated HCl.
Examples :
-
Sulfonamide Formation : Reaction with amines (e.g., aniline) yields sulfonamide derivatives.
-
Sulfonate Esters : Reaction with alcohols (e.g., ethanol) produces sulfonate esters.
-
Thioether Formation : Thiols (e.g., cysteine) replace the chloride, forming thioethers.
Reagents and Conditions :
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Sulfonamide Synthesis | Amine, base (e.g., Et₃N) | Sulfonamide derivatives |
Sulfonate Ester | Alcohol, base | Sulfonate esters |
Thioether Formation | Thiol, base | Thioethers |
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature (due to the trifluoroethyl substituent) may enable electrophilic substitution at the para position relative to the sulfonyl chloride group.
Key Features :
-
The trifluoroethyl group strongly withdraws electron density, activating the ring for electrophilic attack.
-
Substitution typically occurs at the 5-position of the pyrazole ring (meta to the sulfonamide group).
Reagents :
-
Electrophiles (e.g., nitration agents, Friedel-Crafts reagents).
-
Acidic or basic conditions depending on the electrophile.
Coupling Reactions
The compound may participate in coupling reactions, such as those involving transition metals (e.g., palladium), to form complex heterocycles or biaryl systems.
Potential Applications :
-
Suzuki-Miyaura coupling with boronic acids.
-
Ullmann-type couplings for cross-linking with aromatic partners.
Oxidative/Reductive Modifications
While less common, the compound may undergo oxidation or reduction, particularly targeting the pyrazole ring or trifluoroethyl group.
Examples :
-
Oxidation : Use of oxidants (e.g., H₂O₂, KMnO₄) to modify ring substituents.
-
Reduction : LiAlH₄ or NaBH₄ for selective reduction of reactive groups.
Mechanistic Insights from Related Studies
A silver-catalyzed [3+2] cycloaddition mechanism described for trifluoromethylated pyrazoles ( ) provides indirect insights into the reactivity of analogous compounds. While this specific reaction involves dicyanoalkenes and trifluorodiazoethane, the coordination of silver ions with electron-deficient pyrazole rings suggests potential for similar catalytic pathways in other transformations.
Structural and Reactivity Correlation
The trifluoroethyl group enhances lipophilicity and electron withdrawal, influencing reaction regioselectivity and kinetics. This substituent’s strong electron-withdrawing effect likely stabilizes intermediates and directs substitution to less hindered positions.
Scientific Research Applications
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and various industrial applications.
Biological Activity
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1006462-93-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a trifluoroethyl group and a sulfonyl chloride moiety, suggests various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The molecular formula of this compound is C6H6ClF3N2O2S, with a molar mass of 262.64 g/mol. The compound exhibits a predicted density of 1.65 g/cm³ and a boiling point of approximately 294.5 °C .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have been recognized for their inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. Their ability to inhibit these targets suggests potential use in cancer therapeutics .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazole compounds through mechanisms such as the inhibition of nitric oxide production and other inflammatory mediators .
- Antimicrobial Properties : The biological activity of certain pyrazole derivatives extends to antimicrobial effects against various pathogens. This includes both antibacterial and antifungal activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on pyrazole derivatives have shown that modifications to the pyrazole ring and substituents significantly influence their biological activity. For instance:
- Trifluoroethyl Substitution : The presence of the trifluoroethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Sulfonyl Chloride Group : This functional group is often associated with electrophilic reactivity, potentially facilitating interactions with biological nucleophiles .
Case Studies
Several case studies illustrate the biological efficacy of similar pyrazole compounds:
- Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that specific modifications led to potent inhibition of cancer cell proliferation in vitro. For example, compounds targeting BRAF(V600E) showed IC50 values in the low micromolar range .
- Anti-inflammatory Activity : In another investigation, a pyrazole derivative demonstrated significant reduction in LPS-induced TNF-α production in macrophages, indicating its potential as an anti-inflammatory agent .
- Antifungal Activity : Research on novel pyrazole carboxamide derivatives revealed promising antifungal activity against several phytopathogenic fungi, suggesting that structural modifications could enhance efficacy against microbial infections .
Q & A
Q. What are the standard synthetic routes for preparing 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride, and what methodological considerations are critical for yield optimization?
Basic
The compound is typically synthesized via sulfonation of the pyrazole precursor. A common method involves reacting 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Dissolving the carboxylic acid in dry toluene under nitrogen .
- Adding excess SOCl₂ (e.g., 20 equivalents) and heating to 90°C for 2 hours to form the sulfonyl chloride .
- Removing excess SOCl₂ by repeated evaporation with heptane/toluene mixtures .
Optimization Tips : Control reaction temperature to avoid decomposition, ensure anhydrous conditions, and use inert gas purging to prevent side reactions.
Q. How can researchers confirm the structural integrity of this sulfonyl chloride using spectroscopic and crystallographic techniques?
Basic
- NMR Spectroscopy : Analyze 1H and 13C NMR for characteristic peaks (e.g., trifluoroethyl CF₃ group at ~110–120 ppm in 19F NMR) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.61) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate bond lengths and angles, as demonstrated for related pyrazole sulfonamides .
Q. What experimental variables significantly impact the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?
Advanced
Key variables include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity with amines or alcohols.
- Temperature : Lower temperatures (0–25°C) reduce side reactions in sensitive substitutions .
- Catalysts : Use of bases like triethylamine to scavenge HCl and drive reactions to completion.
Case Study : In synthesizing benzoimidazole derivatives, coupling with amines requires strict stoichiometric control to avoid over-sulfonation .
Q. How does the trifluoroethyl group influence the compound’s stability under varying storage conditions?
Basic
The trifluoroethyl group enhances hydrolytic stability compared to non-fluorinated analogs. However, the sulfonyl chloride moiety remains moisture-sensitive.
Storage Recommendations :
- Store under inert gas (argon) at –20°C in sealed, desiccated containers .
- Avoid prolonged exposure to light, which may degrade the sulfonyl chloride group .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Advanced
Discrepancies in 1H NMR chemical shifts (e.g., pyrazole ring protons) may arise from solvent effects or impurities. For example:
- In DMSO-d₆, pyrazole protons appear at δ 7.8–8.2 ppm, while in CDCl₃, they shift upfield to δ 7.5–7.9 ppm .
Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with crystallographic data .
Q. What safety protocols are essential when handling this sulfonyl chloride in laboratory settings?
Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Perform reactions in a fume hood to avoid inhaling SOCl₂ vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Q. How is this compound utilized as a building block in multi-step syntheses of bioactive molecules?
Advanced
It serves as a sulfonating agent in medicinal chemistry. For example:
- Pesticide Development : Acts as a precursor for sulfonylurea herbicides by reacting with triazine amines .
- Pharmaceuticals : Used to synthesize kinase inhibitors via sulfonamide linkages, leveraging its electron-withdrawing groups to enhance binding .
Q. What challenges arise in interpreting the 19^1919F NMR spectrum of this compound, and how can they be mitigated?
Advanced
The trifluoroethyl group’s 19F signal can split into multiple peaks due to coupling with adjacent protons or 13C isotopologues.
Mitigation Strategies :
Q. Are alternative sulfonylating agents viable for synthesizing this compound, and how do they compare to thionyl chloride?
Advanced
Phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] are alternatives but may require higher temperatures or longer reaction times.
Trade-offs :
- SOCl₂ : Faster reaction but generates HCl gas.
- (COCl)₂ : Milder conditions but lower yields in bulky substrates .
Q. What analytical techniques are most effective for detecting trace impurities in this sulfonyl chloride?
Advanced
Properties
Molecular Formula |
C6H6ClF3N2O2S |
---|---|
Molecular Weight |
262.64 g/mol |
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-4-5(15(7,13)14)2-12(11-4)3-6(8,9)10/h2H,3H2,1H3 |
InChI Key |
IPWQCJLRULOYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)CC(F)(F)F |
Origin of Product |
United States |
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